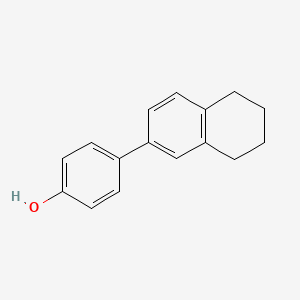

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol

Description

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol |

InChI |

InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h5-11,17H,1-4H2 |

InChI Key |

SZJKHTMLINJAGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol typically involves the following steps:

Hydrogenation of Naphthalene: Naphthalene is hydrogenated to produce 5,6,7,8-tetrahydronaphthalene.

Friedel-Crafts Alkylation: The tetrahydronaphthalene is then subjected to Friedel-Crafts alkylation with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Dopamine Agonists :

- 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol serves as an intermediate in the synthesis of chiral amines used in the production of dopamine agonists. These compounds have therapeutic implications for treating conditions such as Parkinson's disease and restless legs syndrome. For instance, rotigotine, a well-known dopamine agonist derived from tetrahydronaphthalene structures, has been successfully utilized in clinical settings .

-

Anti-inflammatory Properties :

- Preliminary studies suggest that 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol may exhibit anti-inflammatory effects. This property positions it as a potential candidate for therapeutic applications targeting inflammatory diseases. The mechanism by which this compound exerts its anti-inflammatory effects is still under investigation but may involve modulation of inflammatory pathways.

-

Cancer Research :

- Emerging research indicates that compounds with similar structures to 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol could inhibit tumor cell migration. This suggests potential applications in cancer therapy where metastasis is a concern . The specific pathways and interactions involved are subjects of ongoing research.

Materials Science Applications

-

Polymer Chemistry :

- The unique chemical structure of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol allows it to be used as a building block in the synthesis of advanced polymers. Its phenolic nature contributes to thermal stability and mechanical strength in polymer matrices.

-

Coatings and Adhesives :

- Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics, including adhesion strength and resistance to environmental degradation.

Comparative Analysis with Related Compounds

The following table compares 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Bromo-3,5,5,6,8,8-hexamethyl-naphthalen-2-yl)ethan-1-one | Contains bromine and additional methyl groups | Used as a precursor for specific metabolic studies |

| 4-(2,3-difluoro-naphthalen-1-yl)phenol | Fluorinated naphthalene derivative | Enhanced lipophilicity and potential bioactivity |

| 4-(2-fluoro-naphthalen-1-yl)phenol | Simple fluorinated naphthalene structure | Potentially altered reactivity compared to non-fluorinated analogs |

The uniqueness of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol lies in its specific tetrahydronaphthalene linkage which may confer distinct biological activities and chemical reactivities not found in simpler or more heavily substituted analogs.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate oxidative stress pathways by acting as an antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Lasofoxifene (cis-6-Phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol)

- Structure : Contains a 5,6,7,8-tetrahydronaphthalen-2-ol core with a phenyl group at position 6 and a pyrrolidine-ethoxy substituent at position 3.

- Key Differences: The phenolic -OH is retained, but additional substitutions (pyrrolidine-ethoxy group) enhance receptor binding selectivity, particularly for estrogen receptors (SERM activity) . Physical Properties: Purified via ethanol-THF recrystallization, indicating moderate polarity and temperature-dependent solubility .

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl]benzoic Acid

- Structure : Features a pentamethyl-substituted tetrahydronaphthalene core conjugated to a vinylbenzoic acid group.

- Key Differences: Methyl groups at positions 3,5,5,8,8 increase steric hindrance, reducing metabolic oxidation compared to the unsubstituted tetralin in 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol . The benzoic acid group introduces acidity (pKa ~4.5), contrasting with the phenol’s higher acidity (pKa ~10) .

Functional Group Variants

Methyl 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate

- Structure : Tetramethyltetralin linked to a methyl ester carbamoylbenzoate.

- Key Differences: The carbamoyl group and methyl ester reduce hydrogen-bonding capacity compared to the phenol, lowering solubility in polar solvents . Molecular weight (365.47 g/mol) is higher than 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol (244.32 g/mol) due to substituents .

8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

- Structure : Tetralin core with methoxy and methyl substituents, plus a 4-hydroxy-3-methoxyphenyl group.

- Key Differences: Multiple methoxy groups (-OCH₃) enhance metabolic stability but reduce bioavailability due to increased hydrophobicity . Stereochemistry (6R,7S,8S) influences chiral recognition in biological systems, unlike the simpler planar structure of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol .

Natural Product Analogues

Krassna Acid A (2-[(2β,8β,8aα)-8,8a-Dimethyloctahydronaphthalen-2-yl]-3-hydroxy-2-methoxypropanoic Acid)

- Structure: Octahydronaphthalene (more saturated than tetralin) with a methoxypropanoic acid chain.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol is an organic compound characterized by a phenolic structure linked to a tetrahydronaphthalene moiety. This compound has attracted significant interest due to its potential biological activities and applications in pharmaceuticals and materials science. Its unique structural features contribute to its diverse biological properties.

Chemical Structure

The molecular formula of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol is , indicating the presence of 16 carbon atoms, 16 hydrogen atoms, and one oxygen atom. The compound features a hydroxyl group (-OH) attached to a phenyl ring that is further connected to the tetrahydronaphthalene group.

Biological Activities

Research has demonstrated various biological activities associated with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol:

1. Antioxidant Activity:

Studies suggest that compounds with phenolic structures exhibit significant antioxidant properties. The hydroxyl group in 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Anticancer Properties:

Preliminary findings indicate that this compound may inhibit the growth of cancer cells. For instance, it has been tested against breast (MCF-7) and cervical (HeLa) cancer cell lines, showing potential cytotoxic effects that warrant further investigation .

3. Neuroprotective Effects:

The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Research on similar phenolic compounds has shown their ability to modulate receptor activity linked to neurodegenerative diseases .

The biological activity of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or oxidative stress pathways.

- Receptor Modulation: It could modulate neurotransmitter receptors or other signaling pathways critical for cellular communication and response.

Comparative Analysis with Similar Compounds

The following table compares 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol with structurally similar compounds regarding their unique properties and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Bromo-3,5,5,6,8,8-hexamethyl-naphthalen-2-yl)ethan-1-one | Contains bromine and additional methyl groups | Used as a precursor for specific metabolic studies |

| 4-(2,3-difluoro-naphthalen-1-yl)phenol | Fluorinated naphthalene derivative | Enhanced lipophilicity and potential bioactivity |

| 4-(2-fluoro-naphthalen-1-yl)phenol | Simple fluorinated naphthalene structure | Potentially altered reactivity compared to non-fluorinated analogs |

The distinct tetrahydronaphthalene linkage in 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol may confer unique biological activities not observed in simpler analogs.

Case Studies

Recent studies have explored the biological implications of phenolic compounds similar to 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol:

- Metabolomic Profiling: A study analyzed the metabolomic profiles of various phenolic compounds from grape extracts and their effects on DNA damage prevention and cancer cell inhibition .

- Kinase Inhibition Studies: Research on kinase inhibitors has highlighted the importance of structural modifications in enhancing bioactivity and specificity towards various cellular targets .

- Neuropharmacological Investigations: The binding affinities of psychoactive substances related to phenolic structures have been studied to understand their interactions with monoamine transporters .

Q & A

Q. What are the established synthetic routes for 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions between tetrahydronaphthalene derivatives and phenolic precursors. Optimization often involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature. For example, using dichloromethane as a solvent at 0–25°C may reduce side reactions. Monitoring via TLC or HPLC-MS/MS ensures intermediate purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield .

Q. How is 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.2 ppm (tetrahydronaphthalene ring) and phenolic -OH at δ 5.2–5.5 ppm (exchange with D₂O confirms presence). C NMR resolves quaternary carbons adjacent to the hydroxyl group (~155 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H] peaks at m/z 214.3 (calculated for C₁₆H₁₄O). High-resolution MS (HRMS) confirms molecular formula .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% methanol/water) for biological assays .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation products (e.g., quinones) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can chromatographic separation challenges (e.g., co-elution with structurally similar analogs) be addressed in HPLC analysis?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a pore size ≤ 100 Å to resolve aromatic isomers.

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) improves peak symmetry. Adjusting pH to 3.0–3.5 enhances retention of phenolic groups .

- Detection : Coupling with tandem MS (MRM mode) increases specificity. For example, monitor transitions like m/z 214 → 196 (loss of H₂O) .

Q. What strategies are employed to evaluate the biological activity of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol in receptor-binding assays?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for phenolic structures (e.g., estrogen receptors, GPCRs). Radioligand displacement assays (H-estradiol for ERα/β) quantify binding affinity (IC₅₀) .

- Assay Design : Use HEK293 cells transfected with target receptors. Measure cAMP or Ca flux via fluorescence. Include controls (e.g., tamoxifen for ER) to validate specificity .

Q. How can environmental persistence and detection limits be improved in wastewater samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and acidified water (pH 2.5) enriches the compound. Elute with 2 mL methanol .

- Sensitivity Enhancement : Derivatize with dansyl chloride to improve MS ionization efficiency. Limit of quantification (LOQ) can reach 0.1 ng/L via LC-MS/MS .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (40–70%) may arise from residual moisture in Lewis acid catalysts. Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Biological Activity Conflicts : Inconsistent IC₅₀ values across studies may reflect differences in cell lines (e.g., MCF-7 vs. HeLa). Standardize assays using WHO-recommended cell models .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.